Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate
Description
Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 3-phenyl-1,2,4-oxadiazole moiety via an acetamido bridge. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and bioactivity, while the benzoate ester enhances solubility and modulates pharmacokinetic properties . This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-27-19(26)13-7-9-14(10-8-13)21-18(25)17(24)20-11-15-22-16(23-28-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJHZBZUOAJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Amide Bond Formation: The oxadiazole derivative is then reacted with an appropriate amine to form the amide bond.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the oxadiazole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate has been associated with several pharmacological effects:
- Antimicrobial Activity : Compounds containing oxadiazole rings are often noted for their antimicrobial properties. Research indicates that derivatives of oxadiazole can inhibit bacterial growth and exhibit antifungal activity.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
- Anticancer Potential : Initial studies suggest that this compound could exhibit anticancer properties, similar to other indole derivatives that have shown efficacy against various cancer cell lines.
Synthetic Methodologies
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Oxadiazole Ring : This is usually achieved through condensation reactions involving appropriate precursors.
- Esterification : The benzoate moiety is introduced via esterification reactions.
- Final Coupling : The acetamido group is added to form the final product.
The complexity of the synthesis highlights the need for careful optimization to achieve high yields and purity.
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of oxadiazole demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance efficacy against specific strains.
Case Study 2: Anticancer Activity
In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. Further research is needed to elucidate the underlying mechanisms and optimize therapeutic applications.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate | Contains a thiadiazole ring | Different biological activity profile |
| Ethyl 5-(5-methyl-4-oxo-thieno[2,3-d]pyrimidin)-1,2,4-thiadiazole | Contains a thiadiazole ring | Exhibits notable antimicrobial activity |
This table illustrates how structural variations can lead to differing biological activities among compounds related to Methyl 4-(2-oxo).
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate depends on its specific application:
In Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: Its electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Comparison with Similar Compounds
Derivatives with Substituted Phenyl-1,2,4-oxadiazole Moieties
Compounds synthesized by Guguloth et al. (2021) share the (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl group but incorporate a 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl acetate moiety instead of the acetamido benzoate. For example:
- (3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl) acetate (10f) :
- Yield : 80% (vs. unstated yield for the target compound).
- Melting Point : 113–114°C.
- Key Structural Difference : Replacement of the acetamido benzoate with a benzoxazine-acetate group.
- Impact : The methoxy substitution on the phenyl ring may enhance solubility, while the benzoxazine component introduces additional hydrogen-bonding sites .
Methyl Benzoate-Based Agrochemicals
Several methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001) exhibit structural parallels but distinct functional groups:
- Tribenuron methyl ester : Contains a sulfonylurea group instead of the oxadiazole-acetamido chain.
- Diclofop-methyl: Features a dichlorophenoxy-propanoate group.
Commercial Analog: Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate
Alfa’s product catalog lists Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate (CAS: 139926-22-0), which replaces the phenyl group on the oxadiazole ring with an ethyl substituent.
Heterocyclic Variants with Isoxazole/Oxazole Systems
The compound 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide (CAS: 1797259-34-7) shares the 3-phenyl-1,2,4-oxadiazole group but incorporates isoxazole and oxazole rings.
- Key Difference : The dual heterocyclic system (isoxazole + oxazole) may enhance binding affinity in enzyme inhibition, contrasting with the target compound’s benzoate ester backbone .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Electron-donating groups (e.g., methoxy in Compound 10f) improve solubility, while alkyl chains (e.g., ethyl in Alfa’s analog) modulate lipophilicity .
Heterocyclic Diversity : Dual heterocycles (e.g., isoxazole + oxazole) may enhance target specificity compared to single-heterocycle systems .
Functional Group Priorities: Agrochemical derivatives prioritize sulfonylurea or phenoxy groups for herbicidal activity, whereas the target compound’s acetamido-oxadiazole structure aligns with neurological or antimicrobial research .
Biological Activity
Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzoate ester
- Oxadiazole ring
- Acetamido linkage
Its molecular formula is with a molecular weight of approximately 380.36 g/mol. The presence of the oxadiazole ring is particularly noteworthy due to its association with various pharmacological effects.
Antimicrobial Properties
Compounds containing oxadiazole rings have been documented for their antimicrobial , anti-inflammatory , and anticancer properties. Specifically, this compound has shown promise in several studies:
- Antibacterial Activity : Research indicates that oxadiazole derivatives exhibit potent antibacterial effects against various strains. For instance, similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The compound also exhibits antifungal properties, with MIC values against Candida albicans and Fusarium oxysporum reported in the range of 16.69 to 222.31 µM .
Anticancer Potential
Studies have highlighted the anticancer potential of oxadiazole derivatives. This compound may act by modulating biological pathways involved in cancer progression. The structural features of the compound suggest it could interfere with cellular mechanisms critical for tumor growth and metastasis.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and subsequent acylation reactions . Understanding the SAR is crucial for optimizing its biological activity:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate | Contains a thiadiazole ring instead of an oxadiazole ring | Different biological activity profile |
| Methyl 4-(2-(3-(5-methyl-1,2,4-thiadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate | Similar structure but different oxadiazole isomer | Variation in pharmacological effects |
| Ethyl 5-(5-methyl-4-oxo-thieno[2,3-d]pyrimidin)-1,2,4-thiadiazole | Contains a thiadiazole ring | Exhibits antimicrobial activity |
Case Studies and Research Findings
Recent studies have focused on the efficacy of methyl 4-(2-oxo...) in various biological assays:
- In Vitro Studies : Molecular docking simulations have been employed to evaluate binding affinities with specific biological targets. These studies indicate that the compound may effectively interact with enzymes or receptors implicated in disease mechanisms.
- Pharmacological Evaluations : Further evaluations are necessary to confirm its efficacy across different biological systems and to elucidate its mechanism of action.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate?
A1. Synthesis typically involves multi-step reactions:
Oxadiazole Formation : React 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with hydroxylamine under reflux to form the oxadiazole ring .
Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HCl) to conjugate the oxadiazole intermediate with methyl 4-aminobenzoate.
Acetamide Linkage : Introduce the acetamide bridge via nucleophilic substitution between the oxadiazole-methylamine and chloroacetyl chloride, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Key Table: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, glacial acetic acid, 4h reflux | 65–70 | 90–95% |
| 2 | EDC/HCl, DMF, RT, 12h | 80–85 | ≥98% |
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
A2. Use a combination of spectroscopic and chromatographic techniques:
Q. Q3. What in vitro assays are suitable for initial biological evaluation?
A3. Prioritize enzyme inhibition and cytotoxicity assays:
- Protease Inhibition : Test against SARS-CoV-2 M (FRET-based assay, IC determination) using positive controls like GC376 .
- Antimicrobial Activity : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) be explored for optimizing bioactivity?
A4. Systematic modifications include:
Oxadiazole Substituents : Replace phenyl with electron-withdrawing groups (e.g., -NO, -CF) to enhance enzyme binding .
Acetamide Linker : Test methylene vs. ethylene spacers for conformational flexibility.
Benzoate Ester Hydrolysis : Evaluate free carboxylic acid derivatives for improved solubility .
Q. Q5. How should researchers address discrepancies in bioactivity data across studies?
A5. Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
- Solubility Issues : Use DMSO stocks <0.1% (v/v) to avoid solvent interference .
- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes, t measurement) to rule out rapid degradation .
Q. Q6. What computational tools are recommended for mechanistic studies?
A6. Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina to predict binding to SARS-CoV-2 M (PDB: 6LU7).
- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability (RMSD <2 Å) .
Q. Q7. How can researchers optimize synthetic yields for scale-up?
A7. Critical factors:
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps.
- Solvent Selection : Replace DMF with THF to reduce side reactions.
- Process Monitoring : Use inline FTIR to track intermediate formation .
Q. Q8. What safety protocols are essential for handling this compound?
A8. Follow OSHA guidelines:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
